1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-
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Overview
Description
1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- include other imidazole derivatives such as:
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl (5S)-2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1 |
InChI Key |
RZTHEMOWHQHWKD-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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